Rp-8-Br-Cgmps

Description

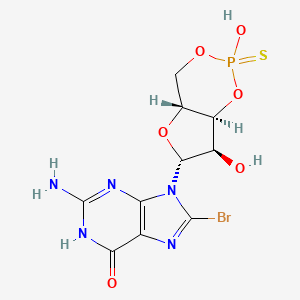

Structure

2D Structure

Properties

Molecular Formula |

C10H11BrN5O6PS |

|---|---|

Molecular Weight |

440.17 g/mol |

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |

InChI |

InChI=1S/C10H11BrN5O6PS/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18)/t2-,4-,5-,8-,23?/m1/s1 |

InChI Key |

KRYIOQOBMVFLBO-CIZWMVDRSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rp-8-Br-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer), a key pharmacological tool in the study of cyclic guanosine monophosphate (cGMP) signaling. This document details its primary molecular interactions, downstream cellular effects, and selectivity profile. It is intended to serve as a resource for researchers employing this compound in their experimental designs. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a thorough understanding of its biological activity.

Introduction

This compound is a synthetic, membrane-permeant analog of cGMP. It is widely utilized in cellular and physiological studies as a competitive antagonist of cGMP-dependent protein kinase (PKG).[1] Its lipophilic nature allows it to readily cross cell membranes, making it a valuable tool for investigating the role of the cGMP/PKG signaling cascade in intact cells and tissues.[1][2] This pathway is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[3][4] Understanding the precise mechanism of action of inhibitors like this compound is therefore critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting this pathway.

Core Mechanism of Action: Competitive Inhibition of cGMP-Dependent Protein Kinase (PKG)

The principal mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG).[5] It achieves this by binding to the cGMP-binding sites on the regulatory domain of PKG, thereby preventing the binding of endogenous cGMP and subsequent activation of the kinase.[1][3] This inhibitory action is reversible.[6][7][8]

The sulfur substitution in the cyclic phosphate moiety of this compound renders it resistant to hydrolysis by phosphodiesterases (PDEs), ensuring its stability and prolonging its inhibitory effect within the cellular environment.[1][2]

The cGMP/PKG Signaling Pathway

The canonical cGMP signaling pathway begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GC). Soluble guanylyl cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylyl cyclases (pGC) are activated by natriuretic peptides.[6][9] The subsequent rise in intracellular cGMP leads to the activation of PKG, which then phosphorylates a variety of downstream target proteins on serine and threonine residues, eliciting diverse physiological responses.[10][11]

By competitively inhibiting PKG, this compound effectively uncouples cGMP production from its downstream effects, allowing researchers to dissect the specific contributions of PKG in various cellular processes.

Quantitative Data: Potency and Selectivity

The efficacy and utility of a pharmacological inhibitor are defined by its potency and selectivity. The following table summarizes the key quantitative parameters for this compound.

| Target | Parameter | Value | Species/System | Reference(s) |

| Primary Target | ||||

| PKG Iα | K_i_ | 0.03 µM | Purified Bovine Lung | [5] |

| PKG Iβ | K_i | 0.03 µM | Purified Bovine Lung | [5] |

| Off-Targets | ||||

| PKA (Type II) | K_i | 10 µM | Purified Bovine Heart | [5] |

| PDE5 | Inhibition | Potent | Bovine Aorta | |

| Rod CNG Channels | EC_50 (inhibition) | ~0.45 µM | Heterologously expressed | [9] |

| Cone CNG Channels | EC_50_ (inhibition) | ~4.4 µM | Heterologously expressed | [9] |

Note: K_i_ (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i_ value indicates higher potency. EC_50_ (half-maximal effective concentration) for inhibition indicates the concentration of the inhibitor that blocks 50% of the response.

Downstream Cellular Effects

The inhibition of PKG by this compound leads to the attenuation of various cGMP-mediated physiological responses.

Vascular Smooth Muscle Relaxation

One of the most well-characterized roles of the cGMP/PKG pathway is the regulation of vascular tone.[4] Nitric oxide-induced relaxation of vascular smooth muscle is largely mediated by PKG.[8] this compound has been shown to antagonize this relaxation in a concentration-dependent manner, demonstrating its ability to block the downstream effects of cGMP in this context.[5][8] A key substrate of PKG in vascular smooth muscle cells is the Vasodilator-Stimulated Phosphoprotein (VASP).[12] PKG-mediated phosphorylation of VASP is associated with smooth muscle relaxation, and this phosphorylation can be inhibited by this compound.[8]

Platelet Aggregation

The cGMP/PKG pathway plays an inhibitory role in platelet activation and aggregation.[13] this compound can reverse the inhibitory effects of cGMP-elevating agents on platelet aggregation, confirming the involvement of PKG in this process.[2]

Selectivity Profile and Off-Target Effects

While this compound is considered a highly selective inhibitor for PKG, particularly PKG-I, it is not entirely specific and can interact with other cyclic nucleotide-binding proteins, especially at higher concentrations.[1][3]

-

cAMP-Dependent Protein Kinase (PKA): this compound exhibits significantly lower potency for PKA compared to PKG, with a K_i_ value in the micromolar range.[5] This provides a therapeutic window for selective inhibition of PKG.

-

Phosphodiesterases (PDEs): Due to its structural similarity to cGMP, this compound can inhibit certain PDEs, such as PDE5. This is an important consideration, as PDE inhibition can independently modulate cyclic nucleotide levels.

-

Cyclic Nucleotide-Gated (CNG) Channels: this compound can also act as an antagonist at CNG channels, which are important in processes like phototransduction in the retina.[9]

Paradoxical Activation of cGKI

It is crucial to note that under specific experimental conditions, Rp-8-Br-PET-cGMPS (a closely related analog) has been reported to act as a partial agonist, leading to the activation of PKG type I (cGKI), particularly in the absence of cGMP.[14][15] This highlights the importance of careful dose-response studies and consideration of the specific cellular context when interpreting results obtained with this inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to characterize the effects of this compound.

In Vitro PKG Kinase Assay

Objective: To determine the inhibitory potency (e.g., IC_50_ or K_i_) of this compound on purified PKG.

Materials:

-

Purified recombinant PKG (e.g., PKG Iα or Iβ)

-

Fluorescently labeled or biotinylated substrate peptide for PKG (e.g., a VASP-derived peptide)

-

ATP

-

cGMP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (e.g., EDTA-containing buffer)

-

Microplate reader capable of detecting the chosen label (fluorescence or luminescence)

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a microplate, add the PKG enzyme, the substrate peptide, and the different concentrations of this compound.

-

Add a fixed, activating concentration of cGMP (e.g., 1 µM).

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a fixed concentration of ATP (typically at or near the K_m_ for ATP).

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by adding the stop solution.

-

Read the signal on the microplate reader. The signal will be inversely proportional to the inhibitory activity of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC_50_ value. The K_i_ can be calculated from the IC_50_ using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)

Objective: To assess the effect of this compound on cGMP-mediated relaxation of vascular smooth muscle.

Materials:

-

Isolated thoracic aorta from a suitable animal model (e.g., rat or rabbit)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂ / 5% CO₂

-

Phenylephrine or other vasoconstrictor

-

A cGMP-elevating agent (e.g., sodium nitroprusside - SNP)

-

This compound

-

Organ bath system with force transducers

Procedure:

-

Dissect the thoracic aorta and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer at 37°C and continuously gassed.

-

Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable plateau of contraction is reached, pre-incubate the rings with either vehicle or a specific concentration of this compound for 20-30 minutes.

-

Generate a cumulative concentration-response curve for the relaxing agent (e.g., SNP) by adding it in increasing concentrations to the organ bath.

-

Record the changes in isometric tension.

-

The relaxant responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Compare the concentration-response curves in the presence and absence of this compound to determine its antagonistic effect. A rightward shift in the curve indicates competitive antagonism.

Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on the inhibition of platelet aggregation by cGMP-elevating agents.

Materials:

-

Freshly drawn human or animal blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

A cGMP-elevating agent (e.g., a NO donor like SNP or a cell-permeable cGMP analog like 8-pCPT-cGMP)

-

A platelet agonist (e.g., ADP or collagen)

-

This compound

-

Light transmission aggregometer

Procedure:

-

Prepare PRP and PPP by differential centrifugation of the whole blood. Adjust the platelet count in the PRP if necessary.

-

Place an aliquot of PRP in a cuvette with a stir bar in the aggregometer at 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate the PRP with a cGMP-elevating agent in the presence or absence of this compound for a defined period (e.g., 5-10 minutes).

-

Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., ADP).

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Compare the aggregation curves to determine if this compound can reverse the inhibitory effect of the cGMP-elevating agent.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: The cGMP-PKG signaling pathway and the inhibitory action of this compound.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rp-8-Br-guanosine-3',5'-cyclic monophosphorothioate inhibits relaxation elicited by nitroglycerin in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phospho-VASP (Ser157) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. data.epo.org [data.epo.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets of Rp-8-Br-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS) is a widely utilized chemical probe in cellular signaling research. As a membrane-permeant analog of cyclic guanosine monophosphate (cGMP), it serves as a valuable tool for dissecting the complex roles of cGMP-mediated signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative binding data, detailed experimental protocols for target identification and characterization, and visual representations of the associated signaling pathways and experimental workflows.

Primary Cellular Targets and Binding Affinities

This compound primarily functions as a competitive inhibitor of cGMP-dependent protein kinase (PKG). It also exhibits inhibitory effects on cyclic nucleotide-gated (CNG) channels and can interact with certain phosphodiesterases (PDEs). Its selectivity for PKG over cAMP-dependent protein kinase (PKA) is a key feature for its utility in research.

Quantitative Binding and Inhibition Data

The following tables summarize the known inhibition constants (Ki) and half-maximal effective concentrations (EC50) of this compound for its principal targets.

| Target | Isoform/Type | Species | Value | Units | Assay Condition | Reference |

| Protein Kinase G (PKG) | Type Iα | Purified | 0.03 | µM | Competitive inhibition | [1] |

| Type Iβ | Purified | 0.03 | µM | Competitive inhibition | [1] | |

| Protein Kinase A (PKA) | Type II | Purified | 10 | µM | Antagonism of activation | [1] |

| Cyclic Nucleotide-Gated (CNG) Channel | Rod | Heterologously expressed | 0.45 | µM | Half-maximal inhibition (EC50,h) at low concentrations | [2] |

| Cone | Heterologously expressed | 4.4 | µM | Half-maximal inhibition (EC50,h) at low concentrations | [2] | |

| Phosphodiesterase (PDE) | PDE V | Bovine Aorta | Potent Inhibition | - | Not specified | [1] |

Note: The affinity and inhibitory potency can vary depending on the specific experimental conditions.

An affinity chromatography study coupled with mass spectrometry identified several known cGMP-binding proteins from murine retinal extracts that interact with Rp-8-Br-PET-cGMPS. These include PKG1β, PDE1β, PDE1c, PDE6α, and PKA1α.[3]

Signaling Pathways and Experimental Workflows

cGMP/PKG Signaling Pathway Inhibition

The canonical cGMP signaling pathway involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the production of cGMP from GTP. cGMP then allosterically activates PKG, which in turn phosphorylates a multitude of downstream targets, regulating diverse cellular processes such as smooth muscle relaxation, platelet aggregation, and neuronal function. This compound acts as a competitive antagonist at the cGMP-binding sites of PKG, thereby preventing its activation and the subsequent phosphorylation of its substrates.[4]

Inhibition of the cGMP/PKG signaling pathway by this compound.

Experimental Workflow: Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique to identify the cellular binding partners of a small molecule like this compound. The general workflow involves immobilizing the molecule on a solid support, incubating it with a cell or tissue lysate, washing away non-specific binders, and finally eluting and identifying the specifically bound proteins, typically by mass spectrometry.

Workflow for identifying cellular targets of this compound using affinity chromatography.

Experimental Protocols

cGMP-Dependent Protein Kinase (PKG) Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound on PKG activity using a radioactive kinase assay.

Materials:

-

Purified recombinant PKG (Type Iα or Iβ)

-

This compound

-

cGMP

-

Peptide substrate for PKG (e.g., Kemptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Phosphocellulose paper

-

Phosphoric acid (0.5%)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and varying concentrations of this compound.

-

Add a fixed concentration of cGMP to activate the kinase.

-

Initiate the reaction by adding the purified PKG enzyme.

-

Incubate the mixture at 30°C for a predetermined time (e.g., 10 minutes).

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate for an additional 10-20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the Ki value by analyzing the inhibition data using appropriate enzyme kinetic models (e.g., Cheng-Prusoff equation).[1]

Patch-Clamp Electrophysiology for CNG Channel Inhibition

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on CNG channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Materials:

-

Cells expressing the CNG channel of interest (e.g., rod or cone CNG channels)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

Intracellular (pipette) solution containing a defined concentration of cGMP (e.g., 100 µM for rod channels, 20 µM for cone channels)

-

Extracellular (bath) solution

-

This compound stock solution

-

Data acquisition and analysis software

Procedure:

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a cell expressing the CNG channels.

-

Clamp the cell membrane potential at a holding potential (e.g., -50 mV).

-

Apply voltage steps to elicit CNG channel currents in the presence of cGMP in the pipette solution.

-

Record baseline currents.

-

Perfuse the bath with the extracellular solution containing varying concentrations of this compound.

-

Record the currents in the presence of the inhibitor.

-

Wash out the inhibitor with the control extracellular solution to check for reversibility.

-

Analyze the reduction in current amplitude to determine the concentration-response relationship and calculate the EC50 for inhibition.[2][5]

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to assess the inhibitory potential of this compound on PDE activity using a commercially available assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay).

Materials:

-

Purified recombinant PDE isoforms

-

This compound

-

cGMP or cAMP as substrate

-

PDE-Glo™ Phosphodiesterase Assay Kit (containing reaction buffer, termination buffer, detection solution, and Kinase-Glo® reagent)

-

Luminometer

Procedure:

-

Prepare a PDE reaction mixture containing the assay buffer, the cGMP or cAMP substrate, and varying concentrations of this compound.

-

Add the purified PDE enzyme to initiate the reaction.

-

Incubate at room temperature for a specified duration (e.g., 30-60 minutes).

-

Stop the PDE reaction by adding the termination buffer.

-

Add the detection solution, which contains ATP and a cyclic nucleotide-dependent protein kinase. The remaining cyclic nucleotide from the PDE reaction will be used by the kinase to consume ATP.

-

Incubate to allow the kinase reaction to proceed.

-

Add the Kinase-Glo® reagent to measure the remaining ATP via a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates higher PDE activity (more substrate hydrolyzed, less ATP consumed by the detection kinase).

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Affinity Chromatography for Target Identification

This protocol provides a general framework for using this compound as a bait molecule in an affinity chromatography experiment to identify its interacting proteins from a cellular lysate.

Materials:

-

This compound analog with a linker for immobilization (e.g., amino-linker)

-

Activated chromatography resin (e.g., NHS-activated sepharose)

-

Cell or tissue of interest

-

Lysis buffer (e.g., containing non-denaturing detergents and protease/phosphatase inhibitors)

-

Wash buffer

-

Elution buffer (e.g., containing a high concentration of free this compound or a denaturing agent like SDS)

-

Equipment for protein analysis (SDS-PAGE, mass spectrometer)

Procedure:

-

Ligand Immobilization: Covalently couple the this compound analog to the activated resin according to the manufacturer's instructions.

-

Lysate Preparation: Homogenize the cells or tissue in lysis buffer and clarify the lysate by centrifugation to remove cellular debris.

-

Binding: Incubate the clarified lysate with the this compound-coupled resin to allow for the binding of target proteins.

-

Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using an appropriate elution buffer. For competitive elution, use a high concentration of free this compound. For denaturing elution, use a buffer containing SDS.

-

Analysis: Separate the eluted proteins by SDS-PAGE and visualize them by staining (e.g., Coomassie or silver stain). Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).[3]

Conclusion

This compound is a potent and relatively selective inhibitor of PKG, making it an indispensable tool for elucidating the physiological and pathophysiological roles of the cGMP signaling pathway. Its interactions with other cellular targets, such as CNG channels and PDEs, should be considered when interpreting experimental results. The quantitative data and detailed protocols provided in this guide are intended to facilitate rigorous and well-controlled studies for researchers in both academic and industrial settings.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

The cGMP Signaling Pathway: A Technical Guide to Using Rp-8-Br-cGMPS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cyclic guanosine monophosphate (cGMP) signaling pathway and the utility of the research compound Rp-8-Br-cGMPS and its analog Rp-8-Br-PET-cGMPS as investigative tools. This document details the mechanism of action of these compounds, presents their quantitative pharmacological data, and offers detailed protocols for key experimental applications.

Introduction to the cGMP Signaling Pathway

Cyclic GMP is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and phototransduction.[1][2] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[3][4]

There are two major classes of guanylate cyclases: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by peptide hormones such as natriuretic peptides.[3][5] Once synthesized, cGMP exerts its effects through three primary targets: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases.[2][5]

This compound and its Analogs: Potent Inhibitors of cGMP Signaling

This compound and its more lipophilic and membrane-permeant analog, Rp-8-Br-PET-cGMPS, are powerful tools for dissecting the cGMP signaling cascade. These compounds are competitive antagonists of cGMP, primarily targeting cGMP-dependent protein kinase (PKG).[6][7] The "Rp" configuration of the phosphorothioate group confers inhibitory properties, while modifications at the 8-position (Bromo) and the addition of a β-phenyl-1,N2-etheno (PET) group enhance potency, selectivity, and cellular permeability.[8][9]

Mechanism of Action

This compound and its analogs act by competitively binding to the cGMP-binding sites on PKG, thereby preventing the conformational change required for kinase activation.[10] This inhibition is reversible.[6][7] Beyond PKG, these compounds have also been shown to inhibit the activity of retinal cGMP-gated ion channels.[8][9] Their resistance to hydrolysis by most PDEs ensures a more sustained and specific action on their primary targets.[9][11]

Quantitative Pharmacological Data

The following tables summarize the known quantitative data for Rp-8-Br-PET-cGMPS, a well-characterized analog of this compound.

| Target | Parameter | Value | Species/System |

| Protein Kinase G Iα (PKG Iα) | Ki | 35 nM | Bovine |

| Protein Kinase G Iβ (PKG Iβ) | Ki | 30 nM | Bovine |

| Protein Kinase G II (PKG II) | Ki | 450 nM | Recombinant |

| Protein Kinase A (PKA) | Ki | 11 µM | Bovine |

| Rod CNG Channels | EC50 (inhibition) | 0.45 µM | Heterologously expressed |

| Cone CNG Channels | EC50 (inhibition) | 4.4 µM | Heterologously expressed |

| Phosphodiesterase V (PDE5) | Inhibition | Potent inhibitor | Bovine Aorta |

Note: Data for Rp-8-Br-PET-cGMPS. Ki (inhibition constant) and EC50 (half-maximal effective concentration) values are indicative of the compound's potency. A lower value signifies higher potency. Data on specific IC50 values for a broad range of PDE isoforms are not extensively available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound and its analogs are provided below.

In Vitro Protein Kinase G (PKG) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of compounds like this compound on PKG activity.

Materials:

-

Recombinant PKG enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Peptide substrate for PKG (e.g., a fluorescently labeled peptide with a PKG consensus sequence)

-

ATP

-

This compound or other test inhibitors

-

cGMP (for stimulation)

-

Microplate reader capable of detecting the phosphorylated substrate (e.g., fluorescence polarization or luminescence)

-

384-well microplates

Procedure:

-

Prepare Reagents: Prepare stock solutions of the PKG enzyme, peptide substrate, ATP, cGMP, and this compound in the appropriate kinase buffer.

-

Assay Setup: In a 384-well plate, add the following components in order:

-

Kinase buffer

-

A serial dilution of this compound or the test compound.

-

PKG enzyme solution.

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add a solution containing the peptide substrate, ATP, and a stimulating concentration of cGMP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA to chelate Mg²⁺).

-

Detection: Read the plate using a microplate reader to quantify the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Patch-Clamp Electrophysiology for CNG Channel Activity

This protocol outlines the measurement of CNG channel currents in response to cGMP and their inhibition by this compound using the inside-out patch-clamp technique.

Materials:

-

Cells expressing CNG channels (e.g., HEK293 cells transfected with CNG channel subunits or isolated photoreceptor cells)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller and microforge

-

Intracellular (pipette) solution (e.g., in mM: 110 KCl, 10 NaCl, 10 HEPES, 1 EDTA, pH 7.4)

-

Extracellular (bath) solution (e.g., in mM: 110 KCl, 10 NaCl, 10 HEPES, pH 7.4)

-

cGMP stock solution

-

This compound stock solution

Procedure:

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate the cells expressing CNG channels in a dish on the microscope stage and perfuse with the extracellular solution.

-

Giga-seal Formation: Approach a cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ).

-

Inside-Out Configuration: Carefully pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

-

Recording: Clamp the membrane potential at a desired voltage (e.g., +100 mV).

-

cGMP Application: Perfuse the bath with a solution containing a known concentration of cGMP to activate the CNG channels and record the resulting current.

-

Inhibitor Application: After establishing a stable cGMP-induced current, co-perfuse the patch with a solution containing both cGMP and this compound. Record the change in current to determine the extent of inhibition.

-

Data Analysis: Measure the current amplitudes in the presence and absence of the inhibitor to calculate the percentage of inhibition. Perform these measurements at various concentrations of this compound to generate a dose-response curve and determine the IC₅₀.

Affinity Chromatography for Identifying this compound Binding Proteins

This protocol describes a method to identify proteins from a cell lysate that interact with this compound, followed by identification using mass spectrometry.

Materials:

-

Cell or tissue lysate

-

This compound analog coupled to an affinity matrix (e.g., agarose beads)

-

Control beads (without the coupled compound)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

-

Wash buffer (lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., a high concentration of free cGMP or a denaturing buffer like SDS-PAGE sample buffer)

-

Centrifuge and chromatography columns

-

SDS-PAGE gels and staining reagents

-

Mass spectrometer

Procedure:

-

Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest using an appropriate lysis buffer. Centrifuge to remove cellular debris.

-

Pre-clearing: Incubate the lysate with control beads for 1-2 hours at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Affinity Pull-down: Incubate the pre-cleared lysate with the this compound-coupled beads overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using the elution buffer.

-

Protein Separation and Visualization: Separate the eluted proteins by SDS-PAGE and visualize them by staining (e.g., Coomassie blue or silver stain).

-

Mass Spectrometry: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically interact with this compound (i.e., are present in the eluate from the compound-coupled beads but not the control beads).

Visualizing the cGMP Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the cGMP signaling pathway and a typical experimental workflow for studying PKG inhibition.

cGMP Signaling Pathway

Caption: The cGMP signaling pathway, from synthesis to downstream effects.

Experimental Workflow: Investigating PKG Inhibition

Caption: Workflow for assessing this compound-mediated PKG inhibition in cells.

References

- 1. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CDK1 may promote breast cancer progression through AKT activation and immune modulation [frontiersin.org]

- 5. cusabio.com [cusabio.com]

- 6. researchgate.net [researchgate.net]

- 7. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Rp-8-Br-cGMPS in Modulating Cyclic Nucleotide-Gated Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 3',5'-cyclic monophosphorothioate, 8-bromo-, Rp-isomer (Rp-8-Br-cGMPS) is a fascinating and pivotal chemical probe in the study of cyclic nucleotide signaling pathways. This technical guide provides an in-depth analysis of the effects of this compound on cyclic nucleotide-gated (CNG) channels, key components in phototransduction and other sensory processes. A critical aspect of this molecule is its dualistic nature: it functions as an agonist for rod photoreceptor CNG channels while simultaneously acting as an antagonist for cGMP-dependent protein kinase (PKG). This seemingly contradictory behavior makes this compound an invaluable tool for dissecting the distinct roles of these two cGMP targets. This document will detail its mechanism of action, present quantitative data from key experimental findings, provide methodological insights into its study, and illustrate the relevant signaling pathways and experimental workflows.

Introduction to this compound and CNG Channels

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that are crucial for signal transduction in various sensory neurons, most notably in retinal photoreceptors and olfactory neurons[1]. In the vertebrate retina, CNG channels in the outer segments of rod and cone photoreceptors are gated by cyclic guanosine monophosphate (cGMP). In the dark, high levels of cGMP keep these channels open, leading to a depolarizing influx of Na⁺ and Ca²⁺ ions, known as the "dark current"[2][3]. Upon light stimulation, a phosphodiesterase (PDE) is activated, which hydrolyzes cGMP, leading to the closure of CNG channels, hyperpolarization of the cell, and a reduction in neurotransmitter release[4]. Dysregulation of cGMP signaling and CNG channel function is implicated in the pathogenesis of retinal degenerative diseases like retinitis pigmentosa[2][3].

This compound is a membrane-permeant analog of cGMP. The "Rp" configuration of the phosphorothioate group generally confers antagonistic properties against cGMP-dependent protein kinase (PKG)[5][6]. However, its effect on CNG channels is more complex and isoform-dependent, highlighting the structural and functional divergence between the cGMP binding sites of these two protein families.

Mechanism of Action of this compound on CNG Channels

The primary mechanism by which this compound influences CNG channels is through direct binding to the cyclic nucleotide-binding domain (CNBD) on the channel subunits. The key finding that distinguishes this compound from many other "Rp"-configured analogs is its agonistic activity on rod photoreceptor CNG channels[5][6].

This agonistic behavior, despite the "Rp" configuration that typically confers antagonism at PKG, suggests that the cGMP binding pocket of rod CNG channels can accommodate the this compound molecule in a conformation that induces channel opening. The bromination at the 8th position of the guanine ring is known to favor the syn-conformation of the glycosidic bond, which can contribute to higher affinity and potency at some cGMP binding sites.

In contrast, the closely related compound, Rp-8-Br-PET-cGMPS, which has a bulky β-phenyl-1,N²-etheno (PET) group, acts as an inhibitor of both rod and cone CNG channels[7]. This underscores the critical role of specific substitutions on the cGMP molecule in determining its pharmacological effect on CNG channels.

Quantitative Data on the Effects of this compound and Related Compounds

The following tables summarize the key quantitative data from electrophysiological studies on the effects of this compound and the related inhibitor, Rp-8-Br-PET-cGMPS, on retinal CNG channels.

Table 1: Effect of this compound on Rod CNG Channels

| Parameter | Value | Channel Type | Species | Reference |

| Effect | Agonist | Rod CNG (α-subunit) | Rat | [6] |

| EC₅₀ | 173.5 µM | Rod CNG (α-subunit) | Rat | [6] |

| PKG Inhibition (Kᵢ) | 4 µM | cGMP-dependent protein kinase | Not Specified | [6] |

Table 2: Inhibitory Effects of Rp-8-Br-PET-cGMPS on Rod and Cone CNG Channels

| Parameter | Rod CNG Channel | Cone CNG Channel | Species | Reference |

| Effect | Inhibitor | Inhibitor | Bovine/Human | [7] |

| EC₅₀ (low concentration) | 0.45 µM | 4.4 µM | Bovine/Human | [7] |

| Fold-decrease in cGMP affinity (at 50 µM) | ~4.9-fold | ~3.2-fold | Bovine/Human | [7] |

Experimental Protocols

Heterologous Expression of CNG Channels in Xenopus Oocytes

A common method for studying the pharmacology of CNG channels involves their heterologous expression in Xenopus laevis oocytes.

-

cDNA Preparation: Obtain cDNA encoding the desired CNG channel subunits (e.g., rat rod CNGA1).

-

cRNA Synthesis: Linearize the cDNA plasmid and use an in vitro transcription kit to synthesize capped cRNA.

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject the synthesized cRNA into the cytoplasm of the oocytes.

-

Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.

Electrophysiological Recording using Inside-Out Patch-Clamp

The inside-out configuration of the patch-clamp technique is ideal for studying the direct effects of intracellularly applied ligands like this compound on CNG channels.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 1-3 MΩ.

-

Pipette Solution (Extracellular): Fill the pipette with a solution mimicking the extracellular environment, typically containing (in mM): 140 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Bath Solution (Intracellular): The bath solution, which will be in contact with the intracellular face of the membrane patch, should contain (in mM): 140 KCl, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.4. Divalent cations are often omitted to prevent channel block.

-

Giga-seal Formation: Bring the patch pipette into contact with the oocyte membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Patch Excision: Retract the pipette from the oocyte to excise a patch of membrane, with the intracellular side now facing the bath solution.

-

Drug Application: Perfuse the bath with solutions containing varying concentrations of cGMP and/or this compound.

-

Data Acquisition: Record the current flowing through the channels at a constant holding potential (e.g., +100 mV). Analyze the current-concentration relationships to determine parameters like EC₅₀ and Hill coefficient.

Visualizations of Signaling Pathways and Workflows

Phototransduction Cascade in Rod Photoreceptors

The following diagram illustrates the key steps in the phototransduction cascade and the points of action for cGMP and its analogs.

Caption: The phototransduction cascade in rod cells, highlighting the role of cGMP and the agonistic action of this compound on CNG channels.

Experimental Workflow for CNG Channel Pharmacology

This diagram outlines the typical workflow for characterizing the effects of a compound like this compound on CNG channels.

Caption: A generalized workflow for the pharmacological characterization of CNG channel modulators using heterologous expression and patch-clamp electrophysiology.

Conclusion

This compound stands out as a unique modulator of cGMP signaling. Its ability to selectively activate rod CNG channels while inhibiting PKG provides a powerful tool for researchers to differentiate the physiological and pathophysiological roles of these two key cGMP effectors. The contrasting inhibitory action of the structurally similar Rp-8-Br-PET-cGMPS further enriches the available pharmacological toolkit. A thorough understanding of the quantitative effects and the experimental methodologies for studying these compounds is essential for advancing our knowledge of sensory signal transduction and for the development of targeted therapies for diseases involving dysregulated cGMP signaling. Future research should aim to further characterize the effects of this compound on other CNG channel isoforms to build a more complete picture of its pharmacological profile.

References

- 1. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP Signaling in Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cGMP Signaling in Photoreceptor Degeneration [mdpi.com]

- 4. jfophth.com [jfophth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

The Lipophilicity and Membrane Permeability of Rp-8-Br-cGMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), a key inhibitor of cGMP-dependent protein kinase (PKG). Understanding these physicochemical properties is critical for its application in cellular and in vivo research, as they directly influence its ability to cross biological membranes and reach its intracellular target. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes qualitative descriptions and quantitative data from closely related analogs to provide a thorough assessment.

Lipophilicity and Membrane Permeability of this compound and Related Analogs

This compound is a modification of the endogenous second messenger cyclic guanosine monophosphate (cGMP). The introduction of a bromine atom at the 8th position of the guanine base and the phosphorothioate substitution in the Rp-configuration are designed to increase its resistance to phosphodiesterases (PDEs) and enhance its inhibitory potency towards PKG. These modifications also significantly impact its lipophilicity and, consequently, its ability to permeate cell membranes.

Multiple sources describe this compound as being significantly more lipophilic and membrane-permeant compared to cGMP or its precursor Rp-cGMPS[1][2]. However, some reports suggest that the in vivo application of this compound may be limited due to low membrane permeability, highlighting the need for quantitative assessment[3].

To provide a clearer picture, the following table summarizes available quantitative data for the lipophilicity (expressed as the logarithm of the water-octanol partition coefficient, LogP, or the chromatographic hydrophobicity index, log Kw) and membrane permeability (expressed as the apparent permeability coefficient, Papp) of cGMP and several of its analogs. This comparative data allows for an informed estimation of the properties of this compound.

| Compound | LogP / log Kw | Permeability (Papp) x 10-6 cm/s | Assay Type | Reference(s) |

| cGMP | - | Low | General observation | [3] |

| 8-Br-cGMP | 1.35 | ~12% of extracellular concentration in 20 min | CHO cells | [4] |

| Rp-cGMPS | - | Low | General observation | [3] |

| This compound | Not Reported | Not Reported | - | - |

| Rp-8-pCPT-cGMPS | 2.5 | ~20% of extracellular concentration in 20 min | CHO cells | [4] |

| Rp-8-Br-PET-cGMPS | 2.83 | ~30% of extracellular concentration in 20 min | CHO cells | [4] |

Note: The permeability data presented as a percentage of extracellular concentration reflects the amount of the compound that has entered the cells after a specific time and is dependent on the lipophilicity.

The data clearly indicates that modifications such as the addition of a bromo group and other lipophilic moieties (p-chlorophenylthio, PET) progressively increase the lipophilicity and membrane permeability of cGMP analogs. Given its structure, it is reasonable to infer that this compound possesses intermediate lipophilicity and permeability, likely greater than 8-Br-cGMP but potentially less than the more modified Rp-8-pCPT-cGMPS and Rp-8-Br-PET-cGMPS.

Experimental Protocols for Assessing Lipophilicity and Membrane Permeability

Accurate determination of lipophilicity and membrane permeability is essential for the characterization of drug candidates. The following sections detail the standard experimental protocols for these assessments.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity. While various methods exist, the Shake-Flask and HPLC methods are standard.

2.1.1. Shake-Flask Method

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Compound Addition: A known amount of this compound is dissolved in the aqueous or organic phase.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2.1.2. High-Performance Liquid Chromatography (HPLC) Method

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with the LogP values of a set of known standards.

Protocol:

-

Standard Selection: A series of compounds with known LogP values are selected as standards.

-

Chromatography: The standards and the test compound (this compound) are injected onto a reverse-phase column (e.g., C18).

-

Elution: A mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile), is used to elute the compounds.

-

Data Analysis: The retention time for each compound is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standards.

-

LogP Determination: The LogP of this compound is determined by interpolating its log k' value onto the calibration curve.

Determination of Membrane Permeability

2.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.

Protocol:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: The donor plate contains the test compound (this compound) dissolved in a buffer at a specific pH. The acceptor plate contains a fresh buffer.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

-

Quantification: The concentration of this compound in both the donor and acceptor wells is measured using LC-MS/MS or another sensitive analytical method.

-

Calculation of Apparent Permeability (Papp): Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

2.2.2. Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for passive diffusion, active transport, and efflux.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

-

Bidirectional Permeability Measurement:

-

Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (donor) side, and its appearance on the basolateral (acceptor) side is monitored over time.

-

Basolateral to Apical (B-A) Transport: The compound is added to the basolateral (donor) side, and its appearance on the apical (acceptor) side is monitored.

-

-

Sample Analysis: Samples are collected from the acceptor compartment at various time points and the concentration of this compound is quantified by LC-MS/MS.

-

Calculation of Papp and Efflux Ratio: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.

Signaling Pathway and Experimental Workflows

PKG Signaling Pathway Inhibition by this compound

This compound acts as a competitive antagonist at the cGMP-binding sites of Protein Kinase G (PKG). In the canonical pathway, nitric oxide (NO) or natriuretic peptides stimulate soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC), respectively, to produce cGMP from GTP. cGMP then allosterically activates PKG, leading to the phosphorylation of downstream target proteins and subsequent physiological responses, such as smooth muscle relaxation. This compound, by occupying the cGMP binding sites without activating the kinase, prevents this cascade.

Caption: Inhibition of the PKG signaling pathway by this compound.

Experimental Workflow for PKG Inhibition Assay

A common method to assess the inhibitory potential of compounds like this compound on PKG activity is through in vitro kinase assays.

Caption: Workflow for an in vitro PKG inhibition assay.

Conclusion

References

The Dichotomous Role of Rp-8-Br-cGMPS in cGMP Signaling: A Technical Guide to its Interaction with Phosphodiesterases

For Immediate Release

This technical guide provides a comprehensive overview of the interaction between the cGMP analog, Rp-8-Br-cGMPS, and its more lipophilic derivative, Rp-8-Br-PET-cGMPS, with various phosphodiesterases (PDEs). This document is intended for researchers, scientists, and drug development professionals working in the field of cyclic nucleotide signaling. Herein, we present a detailed analysis of the inhibitory activities of these compounds, a summary of quantitative interaction data, in-depth experimental protocols, and visualizations of the relevant signaling pathways.

Introduction: The Intricate Web of cGMP Signaling and its Regulation by Phosphodiesterases

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and phototransduction. The intracellular concentration of cGMP is meticulously controlled by the balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).

The PDE superfamily comprises 11 families of enzymes that hydrolyze the 3',5'-phosphodiester bond of cyclic nucleotides. Based on their substrate specificity, PDEs are categorized as cGMP-specific (PDE5, PDE6, PDE9), cAMP-specific (PDE4, PDE7, PDE8), or dual-specific (PDE1, PDE2, PDE3, PDE10, PDE11). The differential expression and localization of these PDE isoforms allow for the precise spatial and temporal control of cGMP signaling within distinct subcellular compartments.

This compound and its derivatives are synthetic analogs of cGMP that are widely used as pharmacological tools to investigate cGMP-dependent signaling pathways. While primarily known as competitive inhibitors of cGMP-dependent protein kinase (PKG), these compounds also exhibit significant interactions with PDEs, a facet that is critical for the accurate interpretation of experimental results.

Quantitative Analysis of Rp-8-Br-PET-cGMPS Interaction with Phosphodiesterases

The following table summarizes the inhibitory potency (Ki values) of Rp-8-Br-PET-cGMPS against a panel of phosphodiesterase isoforms. This data is crucial for understanding the selectivity profile of this compound and for designing experiments that target specific components of the cGMP signaling cascade.

| PDE Isoform | Ki (µM) |

| PDE1B | 2.5 |

| PDE1C | 55.6 |

| PDE2A | 0.76 |

| PDE4D | 8.1 |

| PDE5A | 4.09 |

| PDE6C | 13.8 |

| PDE9A | 2.28 |

| PDE10A | 4.98 |

Data extracted from a methods paper citing Poppe et al., 2008.

Experimental Protocols for Assessing this compound-PDE Interactions

The determination of the inhibitory activity of compounds like this compound on phosphodiesterases relies on robust and accurate enzymatic assays. Two commonly employed methods are the radioisotope-based assay and isothermal titration calorimetry (ITC).

Radioisotope-Based Phosphodiesterase Assay

This traditional method measures the activity of PDEs by quantifying the conversion of radiolabeled cGMP (e.g., [³H]-cGMP) to its linear monophosphate form (5'-GMP).

Principle: The assay is a two-step enzymatic reaction. In the first step, the PDE enzyme hydrolyzes [³H]-cGMP to [³H]-5'-GMP. The reaction is then terminated, typically by heat. In the second step, a 5'-nucleotidase (often from snake venom) is added to convert the [³H]-5'-GMP to the nucleoside [³H]-guanosine. The charged [³H]-cGMP and [³H]-5'-GMP are then separated from the uncharged [³H]-guanosine using ion-exchange chromatography. The radioactivity of the eluted [³H]-guanosine is proportional to the PDE activity. To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the inhibitor.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT). Add a known amount of purified or recombinant PDE enzyme.

-

Initiation of Reaction: Start the reaction by adding the substrate, [³H]-cGMP, to the reaction mixture. For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period, ensuring that the substrate hydrolysis does not exceed 10-15% to maintain linear reaction kinetics.

-

Termination of Reaction: Stop the reaction by boiling the samples for 1-2 minutes.

-

Conversion to Nucleoside: After cooling, add a 5'-nucleotidase (e.g., from Crotalus atrox snake venom) and incubate at 30°C for an additional 10-15 minutes.

-

Separation: Apply the reaction mixture to an ion-exchange resin column (e.g., DEAE-Sephadex). The unreacted [³H]-cGMP and the intermediate [³H]-5'-GMP will bind to the resin, while the product, [³H]-guanosine, will pass through.

-

Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the Km of the enzyme for cGMP is known.

Isothermal Titration Calorimetry (ITC) for Measuring PDE Inhibition

ITC is a powerful biophysical technique that directly measures the heat changes associated with biochemical reactions, including enzyme catalysis. It can be used to determine the kinetic parameters of PDE activity and the binding affinity of inhibitors.

Principle: ITC measures the heat released or absorbed during the enzymatic hydrolysis of cGMP. In a typical experiment, a solution of the substrate (cGMP) is titrated into a sample cell containing the PDE enzyme. The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell. The resulting heat change is proportional to the reaction rate. To measure inhibition, the experiment is repeated in the presence of this compound.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of the purified PDE enzyme, the substrate (cGMP), and the inhibitor (this compound) in a precisely matched buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM NaCl). Degas all solutions thoroughly to prevent the formation of air bubbles.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 30°C). Fill the reference cell with the reaction buffer.

-

Loading the Calorimeter: Load the sample cell with the PDE enzyme solution. For inhibition studies, the inhibitor can be included in the cell with the enzyme or in the syringe with the substrate, depending on the experimental design.

-

Titration: Perform a series of injections of the cGMP solution from the syringe into the sample cell. The instrument will record the heat change associated with each injection.

-

Control Experiments: To account for the heat of dilution, perform control titrations by injecting the substrate into the buffer alone and the buffer into the enzyme solution.

-

Data Analysis: The raw ITC data (a series of heat-rate peaks) is integrated to obtain the heat change per injection. This data can be analyzed using specialized software to determine the Michaelis-Menten kinetic parameters (Km and Vmax). For inhibition studies, the data is fitted to appropriate models to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Visualizing the cGMP Signaling Pathway and the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the central cGMP signaling pathway and a proposed workflow for evaluating PDE inhibitors.

Caption: Overview of the cGMP signaling pathway.

Caption: Experimental workflow for PDE inhibitor evaluation.

Conclusion

This compound and its analogs are invaluable tools for dissecting the complexities of cGMP signaling. However, their utility is contingent upon a thorough understanding of their interactions with all components of the signaling pathway, including phosphodiesterases. The data and protocols presented in this guide underscore the importance of considering the PDE inhibitory activity of these compounds when interpreting experimental outcomes. A comprehensive characterization of the selectivity profile of any pharmacological agent is paramount for its effective and appropriate use in research and drug development. This technical guide serves as a foundational resource for scientists aiming to precisely modulate and investigate the multifaceted roles of cGMP in health and disease.

The Role of Rp-8-Br-cGMPS and its Analogs in Elucidating Photoreceptor Degeneration Pathways in Retinitis Pigmentosa

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to vision loss. A key pathological mechanism implicated in many forms of RP is the abnormal elevation of cyclic guanosine monophosphate (cGMP) and the subsequent overactivation of cGMP-dependent protein kinase (PKG), triggering a cascade of events that result in photoreceptor cell death. The competitive PKG inhibitor, Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS), and its more lipophilic and potent analogs, such as Rp-8-Br-PET-cGMPS (also known as CN03) and CN238, have emerged as invaluable pharmacological tools to investigate the role of the cGMP-PKG pathway in RP and to explore potential therapeutic interventions. This technical guide provides a comprehensive overview of the use of these compounds in studying retinitis pigmentosa, with a focus on their mechanism of action, experimental applications, and the insights they have provided into the molecular pathways of photoreceptor degeneration.

Introduction to Retinitis Pigmentosa and the cGMP-PKG Signaling Pathway

Retinitis pigmentosa encompasses a range of genetic disorders that primarily affect the rod and cone photoreceptors in the retina. While the genetic causes are diverse, a common biochemical feature in several RP models is the dysregulation of cGMP metabolism.[1][2] In a healthy photoreceptor, light absorption triggers a signaling cascade that leads to the hydrolysis of cGMP, causing the closure of cyclic nucleotide-gated (CNG) channels and hyperpolarization of the cell membrane. In many forms of RP, mutations in genes such as those encoding for phosphodiesterase 6 (PDE6) lead to an accumulation of intracellular cGMP.[3]

Elevated cGMP levels are cytotoxic to photoreceptors and are believed to induce cell death through at least two primary mechanisms:

-

Overactivation of Cyclic Nucleotide-Gated (CNG) Channels: Persistently high cGMP levels lead to excessive opening of CNG channels, resulting in a sustained influx of Ca²⁺ and Na⁺ ions. This ionic imbalance disrupts cellular homeostasis and can activate calcium-dependent proteases like calpains, contributing to cell death.[2][4]

-

Activation of cGMP-Dependent Protein Kinase (PKG): cGMP is a potent activator of PKG, a serine/threonine kinase. The overactivation of PKG is considered a crucial step in the degenerative cascade, initiating downstream signaling events that lead to apoptosis and other forms of programmed cell death.[5][6] The precise substrates of PKG in photoreceptors and the downstream pathways are areas of active investigation, but evidence points to the involvement of histone deacetylases (HDACs) and poly-ADP-ribose polymerase (PARP).[7]

This compound and its Analogs as Selective PKG Inhibitors

This compound and its derivatives are competitive antagonists of cGMP at the regulatory domain of PKG. The "Rp" configuration of the phosphorothioate group allows these molecules to bind to the cGMP-binding sites on PKG without inducing the conformational change necessary for kinase activation.[8] This selective inhibition makes them powerful tools to dissect the specific contribution of PKG activation to photoreceptor cell death, independent of the effects of elevated cGMP on CNG channels.

More recent research has focused on analogs like Rp-8-Br-PET-cGMPS (CN03) and CN238 , which exhibit improved membrane permeability and higher potency compared to the parent compound.[5][9] These second-generation inhibitors have shown significant neuroprotective effects in various animal models of RP, including the rd1, rd2, and rd10 mice, which have mutations in the Pde6b, Prph2, and Pde6b genes, respectively.[5][6]

Quantitative Data on the Efficacy of this compound Analogs

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound analogs in retinal explant cultures from mouse models of retinitis pigmentosa.

| Compound | Mouse Model | Concentration | Observed Effect | Significance | Reference |

| CN238 | Pde6brd10 | 50 µM | Significantly reduced TUNEL-positive photoreceptors | p = 0.0450 | [10] |

| CN238 | Pde6brd10 | 150 µM | Significantly reduced TUNEL-positive photoreceptors | p = 0.0027 | [10] |

| CN238 | Pde6aV685M | 15 µM | Significantly reduced TUNEL-positive photoreceptors | p = 0.0402 | [10] |

| CN238 | Pde6aV685M | 150 µM | Significantly reduced TUNEL-positive photoreceptors | p = 0.0010 | [10] |

| CN238 | Pde6aV685MxR562W | 5 µM | Significantly reduced TUNEL-positive photoreceptors | p = 0.0060 | [10] |

| CN238 | Pde6aV685MxR562W | 15 µM | Significantly reduced TUNEL-positive photoreceptors | p = 0.0013 | [10] |

| CN238 | Pde6aV685MxR562W | 50 µM | Significantly reduced TUNEL-positive photoreceptors | p = 0.0005 | [10] |

| CN003 | rd10 | 50 µM | ~55% increase in photoreceptor row counts at P24 | Not specified | [5] |

| CN238 | rd10 | 50 µM | ~46% increase in photoreceptor row counts at P24 | Not specified | [5] |

| Compound | PKG Isoform | IC50 Value | Reference |

| CN003 | PKG1α, PKG1β, PKG2 | Not specified, inhibition curves provided | [5] |

| CN238 | PKG1α, PKG1β, PKG2 | Not specified, inhibition curves provided | [5] |

| CN226 | PKG1α, PKG1β, PKG2 | Not specified, inhibition curves provided | [5] |

Experimental Protocols

Organotypic Retinal Explant Culture

This protocol is adapted from methodologies used in studies investigating photoreceptor degeneration in rd mouse models.[10][11][12]

Materials:

-

rd mouse pups (e.g., rd1, rd10) at the desired postnatal day (e.g., P5-P12)

-

Dissection medium: Hanks' Balanced Salt Solution (HBSS)

-

Culture medium: DMEM/F12 supplemented with 1% N-2 supplement, 5 mM HEPES, 1% penicillin/streptomycin, 1% FBS, 1 mM L-glutamine, 0.6% D-glucose, and 0.2% NaHCO₃.

-

Millicell cell culture inserts (0.4 µm pore size)

-

6-well culture plates

-

Surgical instruments (fine scissors, forceps)

-

Stereomicroscope

Procedure:

-

Euthanize mouse pups according to approved animal protocols.

-

Enucleate the eyes and place them in chilled dissection medium.

-

Under a stereomicroscope, make an incision at the ora serrata and remove the anterior segment (cornea, lens, and iris).

-

Carefully separate the retina from the retinal pigment epithelium (RPE) and sclera.

-

Place the isolated retina with the photoreceptor layer facing down onto the membrane of a Millicell insert.

-

Place the insert into a well of a 6-well plate containing 1 mL of pre-warmed culture medium.

-

Add this compound or its analogs to the culture medium at the desired final concentration (e.g., 5 µM to 150 µM).

-

Incubate the retinal explants at 37°C in a humidified atmosphere of 5% CO₂.

-

Change the medium every 48 hours, replenishing with fresh medium containing the PKG inhibitor.

-

After the desired culture period (e.g., 6 days), harvest the retinal explants for further analysis (e.g., TUNEL assay, histology).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

This protocol provides a general framework for performing a fluorescent TUNEL assay on retinal explants.[13][14][15]

Materials:

-

Cultured retinal explants

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.25% Triton X-100 in PBS

-

TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP), as per manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the retinal explants in 4% PFA for 45 minutes at room temperature.

-

Wash the explants three times in PBS for 10 minutes each.

-

Permeabilize the tissue by incubating in 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the explants twice with PBS.

-

Prepare the TUNEL reaction mixture according to the manufacturer's protocol.

-

Incubate the retinal explants with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

-

Wash the explants three times with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the explants twice with PBS.

-

Mount the retinal explants on a microscope slide using an antifade mounting medium.

-

Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope. Apoptotic nuclei will fluoresce at the wavelength corresponding to the labeled dUTP (e.g., green for FITC-dUTP), while all nuclei will be stained by DAPI (blue).

-

Quantify the percentage of TUNEL-positive cells within the outer nuclear layer (ONL) to assess the extent of photoreceptor apoptosis.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: cGMP-PKG signaling pathway in retinitis pigmentosa.

References

- 1. Organotypic Tissue Culture of Adult Rodent Retina Followed by Particle-Mediated Acute Gene Transfer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of cGMP-signalling and calcium-signalling in photoreceptor cell death: perspectives for therapy development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two pathways of rod photoreceptor cell death induced by elevated cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. PKG activity causes photoreceptor cell death in two retinitis pigmentosa models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Organotypic Culture of Adult Mouse Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. TUNEL staining [abcam.com]

Investigating Vascular Smooth Muscle Relaxation with Rp-8-Br-cGMPS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Rp-8-Br-cGMPS, a pivotal tool in the study of vascular smooth muscle relaxation. This document details the underlying signaling pathways, experimental protocols for its application, and a summary of quantitative data to facilitate research and development in cardiovascular pharmacology.

Core Concepts: The Role of cGMP Signaling in Vasodilation

Vascular smooth muscle tone is a critical determinant of blood pressure and blood flow. Relaxation of these muscle cells, leading to vasodilation, is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

The NO/cGMP Signaling Cascade:

-

Nitric Oxide Production: Endothelial cells, in response to various stimuli, produce NO through the action of endothelial nitric oxide synthase (eNOS).

-

Soluble Guanylyl Cyclase Activation: NO diffuses into adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Protein Kinase G Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

-

Induction of Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the calcium sensitivity of the contractile machinery, ultimately causing smooth muscle relaxation.

This compound: A Competitive Inhibitor of Protein Kinase G

This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a membrane-permeable analog of cGMP. It acts as a competitive inhibitor of PKG by binding to the cGMP binding sites on the enzyme without causing its activation. This selective inhibition makes this compound an invaluable tool for elucidating the specific role of PKG in the cGMP-mediated signaling cascade. A closely related and often used compound is Rp-8-Br-PET-cGMPS, which is noted for its high potency and selectivity as a PKG inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating vascular smooth muscle relaxation with this compound.

An In-depth Technical Guide to the Biochemical Properties of Rp-8-Br-cGMPS Sodium Salt